5-amino-2-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide
Description
5-Amino-2-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide is a benzamide derivative characterized by a dimethylamino group at the 2-position of the benzene ring and a secondary dimethylaminoethyl substituent on the amide nitrogen. This structure combines aromatic and aliphatic tertiary amine moieties, which may enhance solubility and biological interactions.
Properties
IUPAC Name |
5-amino-2-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-16(2)8-7-15-13(18)11-9-10(14)5-6-12(11)17(3)4/h5-6,9H,7-8,14H2,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLYULGDEWYJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=CC(=C1)N)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Amidation: The amino group is then reacted with a suitable carboxylic acid derivative to form the benzamide structure.
Dimethylation: The amino groups are dimethylated using dimethylamine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The benzamide core allows for substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the benzamide core.
Scientific Research Applications
5-amino-2-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-amino-2-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Effects
A. 5-Amino-2-methoxy-N,N-dimethylbenzamide (CAS 22802-73-9)
- Structural Differences: Replaces the 2-dimethylamino group with methoxy and lacks the ethyl-dimethylamino side chain.
- This compound’s reduced polarity may limit bioavailability compared to the target compound .
B. N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide (CAS 1020056-10-3)
- Structural Differences: Features a methoxyethoxy substituent on the benzamide ring instead of dimethylamino groups.
- Implications : The extended ether chain may improve lipophilicity but reduce hydrogen-bonding capacity, which could diminish interactions with polar biological targets (e.g., DNA or enzymes) compared to the target compound’s tertiary amines .
C. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Differences: Contains a hydroxy-dimethylethyl group instead of dimethylaminoethyl.
- Implications: The hydroxyl and branched alkyl groups enable metal coordination (N,O-bidentate directing group), making this compound useful in catalysis rather than biological applications.
B. Antimicrobial Salicylanilide Derivatives (e.g., Compounds 8a–v, 9a–j)
- Structural Similarities: Chloro and hydroxy substituents on benzamide rings with arylamino side chains.
- Activity : Exhibit broad-spectrum antimicrobial effects, attributed to membrane disruption and enzyme inhibition.
Physicochemical and Pharmacokinetic Properties
Biological Activity
5-amino-2-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and features several functional groups that contribute to its biological activity. The presence of amino and dimethylamino groups enhances its interaction with various biological targets.
Synthesis Methods
The synthesis typically involves multi-step organic reactions, starting from commercially available precursors. Key steps may include:
- Reduction : Converting nitro groups to amino groups.
- Alkylation : Introducing dimethylaminoethyl side chains.
- Purification : Utilizing chromatography techniques to isolate the desired product.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- Receptor Binding : The compound may interact with various receptors, modulating their activity and influencing signaling pathways.
Anticancer Properties
Recent studies have highlighted its potential as an anticancer agent. For instance, in vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines by:
- Arresting the cell cycle at the G2/M phase.
- Modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Case Studies
- In vitro Studies : A study conducted on human cancer cell lines showed that the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism involved the inhibition of tubulin polymerization, which is critical for mitosis.
- Animal Models : In vivo studies using xenograft models demonstrated significant tumor reduction when treated with this compound, suggesting its efficacy in targeting malignant cells.
Comparative Analysis
| Compound | IC50 (µM) | Mechanism of Action | Target |
|---|---|---|---|
| This compound | 0.1 - 10 | Enzyme inhibition, receptor modulation | Cancer cells |
| Similar Compound A | 5 - 15 | Receptor antagonism | Inflammatory pathways |
| Similar Compound B | 0.5 - 8 | Direct cytotoxicity | Tumor cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
